molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6

d[Leu4,Lys8]-VP

Cat. No.: B561572
CAS No.: 42061-33-6
M. Wt: 1026.2 g/mol
InChI Key: QGZMLGLFLYCDQT-PEAOEFARSA-N
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Description

D[Leu4,Lys8]VP, also known as [D-Leucine4, Lysine8]vasopressin, is a synthetic analog of vasopressin. It is a selective agonist for the vasopressin V1B receptor, with high affinity and specificity. This compound has been widely used in scientific research to study the physiological and pharmacological effects of vasopressin receptors .

Preparation Methods

The synthesis of D[Leu4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps :

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial production methods for D[Leu4,Lys8]VP are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using automated peptide synthesizers, and ensuring stringent quality control measures .

Biological Activity

d[Leu4,Lys8]-VP (also known as d[Leu^4,Lys^8]-vasopressin) is a synthetic analog of vasopressin, specifically designed to selectively activate the V1b vasopressin receptor. This compound has garnered attention due to its unique pharmacological profile and potential applications in research and therapeutic contexts.

Chemical Structure and Synthesis

The compound this compound is derived from the natural hormone vasopressin by substituting leucine at position 4 and lysine at position 8. This modification enhances its selectivity for the V1b receptor while reducing activity at other vasopressin receptors, such as V1a and V2. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, allowing for precise incorporation of amino acid modifications.

Pharmacological Profile

This compound exhibits a high affinity for the V1b receptor across different species:

Receptor Type Ki (nM)
V1b (Rat)0.16
V1b (Human)0.52
V1b (Mouse)1.38
V1a3800
V2100
Oxytocin64

These values indicate that this compound is a potent selective agonist for the rat V1b receptor, with significantly lower affinity for other receptors, which is beneficial for studying specific physiological responses mediated by the V1b receptor without cross-reactivity with other vasopressin receptors .

In Vitro Studies

In laboratory settings, this compound has been shown to act as a full agonist in various assays:

  • Phospholipase C Activation : It stimulates phospholipase C activity in AtT20 cells expressing the rat V1b receptor, indicating its role in intracellular signaling pathways.
  • MAPK Pathway Activation : The compound also activates the MAPK signaling pathway, further confirming its efficacy as a full agonist .

Physiological Effects

Despite its strong agonistic properties at the V1b receptor, this compound shows relatively weak antidiuretic and vasopressor effects compared to natural vasopressin. Specifically:

  • Antidiuretic Activity : It exhibits reduced potency in promoting water retention.
  • Vasopressor Activity : The pressor effects are also diminished when compared to vasopressin.
  • Oxytocic Activity : Its ability to induce uterine contractions is weaker than that of natural vasopressin .

However, when administered at low doses, it effectively stimulates the release of adrenocorticotropic hormone (ACTH) from mouse pituitary cells and insulin from perfused rat pancreas models, demonstrating its potential role in endocrine regulation .

Case Studies and Applications

Research utilizing this compound has provided insights into the physiological roles of the V1b receptor:

  • Stress Response Studies : In studies examining stress-induced hormone release, this compound has been used to elucidate mechanisms by which vasopressin influences stress-related behaviors and endocrine responses.
  • Neuroendocrine Research : Its selective action allows researchers to explore the specific contributions of the V1b receptor in neuroendocrine functions without interference from other vasopressin receptors .

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMLGLFLYCDQT-PEAOEFARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-33-6
Record name Vasopressin, 1-deamino-leu(4)-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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